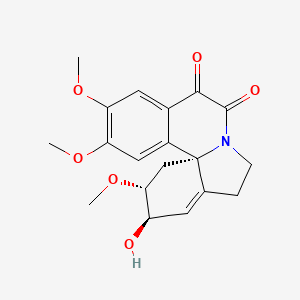
DL-N(Me2)Val-DL-OVal-DL-N(Me)Ser(Me)-DL-N(Me)Leu-DL-N(Me)xiThr(1)-DL-N(Me)Ser(Me)-DL-N(Me)xiIle-DL-Ala-DL-N(Me)Leu-DL-Tyr(Me)-DL-N(Me)Ala-(1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-N(Me2)Val-DL-OVal-DL-N(Me)Ser(Me)-DL-N(Me)Leu-DL-N(Me)xiThr(1)-DL-N(Me)Ser(Me)-DL-N(Me)xiIle-DL-Ala-DL-N(Me)Leu-DL-Tyr(Me)-DL-N(Me)Ala-(1) is a natural product found in Leptolyngbya with data available.
Scientific Research Applications
Conformational Studies of Amino Acid Derivatives : A study by Siemion and Picur (1988) analyzed the conformation of N-acetylamino acid N'-methylamides, including derivatives of DL-Ala, in dimethyl sulfoxide. The research focused on understanding the conformational equilibria of these compounds, revealing insights into their structural behavior in different environments.
Chromatographic Separation and Analysis : Toyo’oka et al. (1999) Toyo’oka et al. (1999) developed a method for separating DL-amino acids through reversed-phase chromatography. This technique is essential for analyzing complex amino acid sequences, potentially applicable to compounds like the one .
Peptide Synthesis and Racemization : A study by Izumiya, Muraoka, and Aoyagi (1971) investigated the synthesis of tripeptides, including H-Gly-DL-Ala variants. Understanding the synthesis process and racemization during peptide formation is crucial for compounds like the one mentioned.
Polypeptide Synthesis with Specific Amino Acids : Mezö et al. (2000) synthesized polypeptides with branches composed of DL-Ala oligopeptide, L-serine, and L-leucine or L-glutamic acid residues. This study contributes to understanding how specific amino acid sequences can be engineered into polypeptides.
Stereochemistry in Metal-Schiff Base Complexes with Amino Acids : Fujii, Sano, and Nakano (1977) studied the stereochemistry of cobalt(III)–Schiff base complexes with amino acids like DL-alanine and DL-leucine. This research aids in understanding the interaction of amino acids with metal ions, which could be relevant for the structural and chemical properties of the compound .
properties
Product Name |
DL-N(Me2)Val-DL-OVal-DL-N(Me)Ser(Me)-DL-N(Me)Leu-DL-N(Me)xiThr(1)-DL-N(Me)Ser(Me)-DL-N(Me)xiIle-DL-Ala-DL-N(Me)Leu-DL-Tyr(Me)-DL-N(Me)Ala-(1) |
|---|---|
Molecular Formula |
C65H110N10O16 |
Molecular Weight |
1287.6 g/mol |
IUPAC Name |
[1-[[1-[[1-[[15-butan-2-yl-18-(methoxymethyl)-6-[(4-methoxyphenyl)methyl]-3,4,10,12,16,19,22-heptamethyl-9-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] 2-(dimethylamino)-3-methylbutanoate |
InChI |
InChI=1S/C65H110N10O16/c1-26-40(10)52-56(77)66-41(11)57(78)70(17)47(31-36(2)3)55(76)67-46(33-44-27-29-45(89-25)30-28-44)58(79)69(16)42(12)64(85)90-43(13)53(62(83)72(19)50(35-88-24)61(82)74(52)21)75(22)59(80)48(32-37(4)5)71(18)60(81)49(34-87-23)73(20)63(84)54(39(8)9)91-65(86)51(38(6)7)68(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,76) |
InChI Key |
LVHKHLZPRPTQJG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |
synonyms |
coibamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



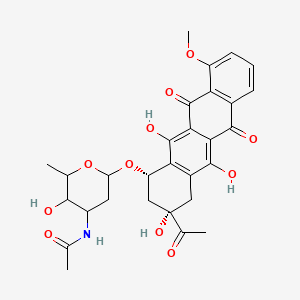
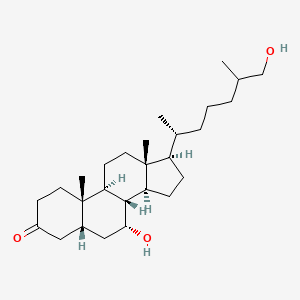
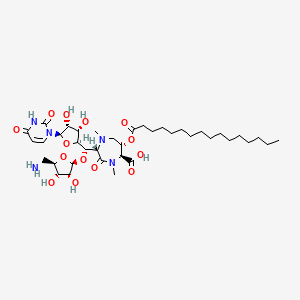

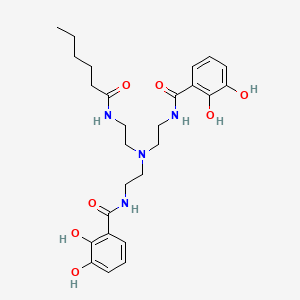


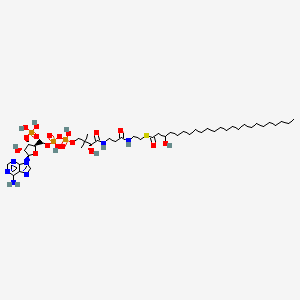
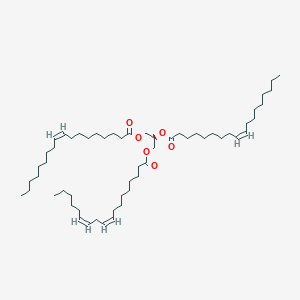
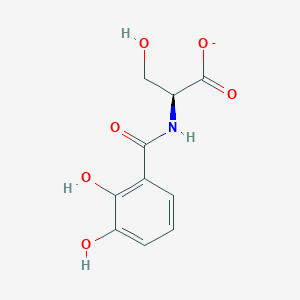
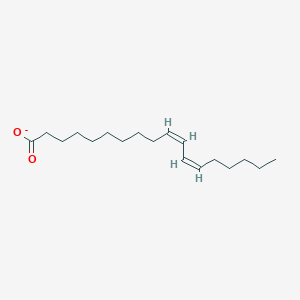
![(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264236.png)

